Dimesna-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimesna-d8 is a labeled compound that reacts with acrolein and other urotoxic metabolites of oxazaphosphorines, such as cyclophosphamide or ifosfamide, to form stable, non-urotoxic compounds . It is primarily used in research settings and does not have any antitumor activity, nor does it interfere with the antitumor activity of antineoplastic drugs .

Méthodes De Préparation

Dimesna-d8 can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. One method involves the use of a redox buffer consisting of MESNA and diMESNA, which shows a refolding efficiency comparable to that of GSH/GSSG and prevents loss of the protein’s thioester functionality . This method allows for the production of disulfide bond-containing proteins with C-terminal thioesters suitable for native chemical ligation .

Analyse Des Réactions Chimiques

Dimesna-d8 undergoes various chemical reactions, including reduction and thiol-disulfide exchange reactions. The chemical reduction of the disulfide homodimer dimesna to its constituent mesna moieties is essential for its mitigation of nephrotoxicity associated with cisplatin and ifosfamide anticancer therapies . Dimesna undergoes thiol-disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step SN2 reaction . Common reagents used in these reactions include cysteine and glutathione .

Applications De Recherche Scientifique

Dimesna-d8 is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a labeled compound that reacts with acrolein and other urotoxic metabolites to form stable, non-urotoxic compounds . This makes it valuable in studies related to the mitigation of nephrotoxicity and urotoxicity associated with certain anticancer therapies . Additionally, this compound is used in proteomics research and other biochemical studies .

Mécanisme D'action

The mechanism of action of dimesna-d8 involves its reduction to mesna in the kidney, where it supplies a free thiol group that binds to and inactivates acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide . This process helps prevent or reduce bladder problems associated with these anticancer drugs . The molecular targets and pathways involved include the thiol-disulfide exchange reactions and the formation of stable, non-urotoxic compounds .

Comparaison Avec Des Composés Similaires

Dimesna-d8 is similar to other compounds that undergo thiol-disulfide exchange reactions, such as cystine, homocystine, and oxidized glutathione (GSSG) . this compound is unique in its specific application as a labeled compound for research purposes and its ability to form stable, non-urotoxic compounds with acrolein and other urotoxic metabolites . This makes it particularly valuable in studies related to the mitigation of nephrotoxicity and urotoxicity associated with certain anticancer therapies .

Propriétés

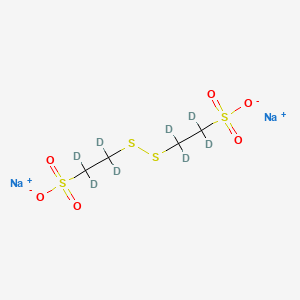

Formule moléculaire |

C4H8Na2O6S4 |

|---|---|

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

disodium;1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-sulfonatoethyl)disulfanyl]ethanesulfonate |

InChI |

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2/i1D2,2D2,3D2,4D2;; |

Clé InChI |

KQYGMURBTJPBPQ-VHGLFXLXSA-L |

SMILES isomérique |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SSC([2H])([2H])C([2H])([2H])S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)

![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)